molecular formula C19H26N2O4 B7933359 [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7933359
M. Wt: 346.4 g/mol
InChI Key: AKTAMUQXTRIBGA-UHFFFAOYSA-N
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Description

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a cyclohexyl ring, a cyclopropyl group, and an acetic acid moiety, making it a unique structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane.

    Coupling with Acetic Acid: The final step involves coupling the cyclohexyl and cyclopropyl intermediates with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biological Studies: It can be used to study the effects of cyclopropyl and cyclohexyl groups on biological activity.

    Industrial Applications: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and cyclohexyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
  • **[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
  • **[(2-Benzyloxycarbonylamino-cyclohexyl)-propyl-amino]-acetic acid

Uniqueness

[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of both cyclopropyl and cyclohexyl groups, which can impart distinct chemical and biological properties compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

2-[cyclopropyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)12-21(15-10-11-15)17-9-5-4-8-16(17)20-19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTAMUQXTRIBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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